molecular formula C13H15ClO2 B8550075 (3-Chlorophenyl)(cyclopentyl)acetic acid

(3-Chlorophenyl)(cyclopentyl)acetic acid

Cat. No. B8550075
M. Wt: 238.71 g/mol
InChI Key: DGISAMDVQQAGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(cyclopentyl)acetic acid is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorophenyl)(cyclopentyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)(cyclopentyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chlorophenyl)(cyclopentyl)acetic acid

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-cyclopentylacetic acid

InChI

InChI=1S/C13H15ClO2/c14-11-7-3-6-10(8-11)12(13(15)16)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2,(H,15,16)

InChI Key

DGISAMDVQQAGKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (1.80 mL, 12.9 mmol) in dry tetrahydrofuran (6 mL) under nitrogen was cooled to −78° C. and treated dropwise with a solution of n-butyllithium (2.4 M in hexanes, 5.4 mL, 12.9 mmol). The resulting solution was warmed to 0° C. and stirred for 15 min. The solution was re-cooled to −78° C. and treated, via cannula, with a solution of 3-chlorophenylacetic acid (1.0 g, 5.9 mmol) in tetrahydrofuran (6 mL). The reaction was then allowed to warm to 25° C. where it was stirred for 45 minutes and was then re-cooled to −78° C. Cyclopentyl bromide (0.76 mL, 7.1 mmol) was then added via syringe, and the resulting mixture was stirred at −78° C. for 1 hour. The reaction mixture was allowed to warm to room temperature and then stirred overnight. The reaction was then quenched by the addition of a saturated aqueous solution of ammonium chloride, and the tetrahydrofuran was removed in vacuo. The resulting residue was dissolved in a 2N aqueous solution of sodium hydroxide (30 mL) and washed with ethyl acetate (1×15 mL). The aqueous layer was then acidified to pH=1 with the addition of a 2 N aqueous solution of hydrochloric acid. The product was extracted with ethyl acetate (3×15 mL), and the combined organic extracts were dried over magnesium sulfate, concentrated in vacuo and the product was purified via Biotage Horizon (FLASH 25 M, silica, gradient from 0% EtOAc/hexane to 40% EtOAc/hexane) to yield 1.08 g (79%) (3-chlorophenyl)(cyclopentyl)acetic acid as a clear oil. HRMS: calcd for C13H15ClO2-H, 237.06823; found (ESI, [M−H]−), 237.0682.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.76 mL
Type
reactant
Reaction Step Four

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